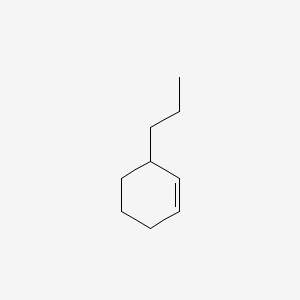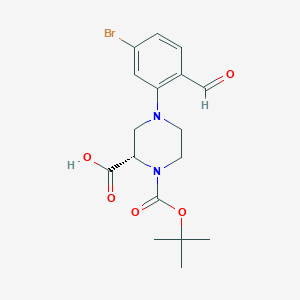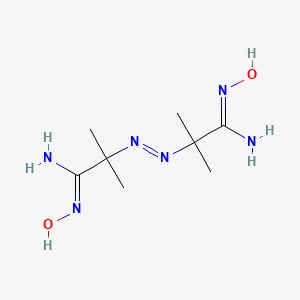
2-(diallylamino)-N-hydroxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and properties This compound features a benzene ring substituted with a hydroxy group and a carboximidamide group, which is further substituted with a diallylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE typically involves multi-step organic reactions One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline The aniline derivative is then subjected to formylation to introduce the formyl group, which is subsequently converted to the carboximidamide group through reaction with hydroxylamine
Industrial Production Methods
Industrial production of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
化学反応の分析
Types of Reactions
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The diallylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the diallylamino group.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(DIALLYLAMINO)-BENZENECARBOXIMIDAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXAMIDE
- 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDE
Uniqueness
2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE is unique due to the presence of both the diallylamino and hydroxy groups, which impart distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-[bis(prop-2-enyl)amino]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C13H17N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h3-8,17H,1-2,9-10H2,(H2,14,15) |
InChIキー |
QBZUKGKYUWUQEJ-UHFFFAOYSA-N |
異性体SMILES |
C=CCN(CC=C)C1=CC=CC=C1/C(=N/O)/N |
正規SMILES |
C=CCN(CC=C)C1=CC=CC=C1C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
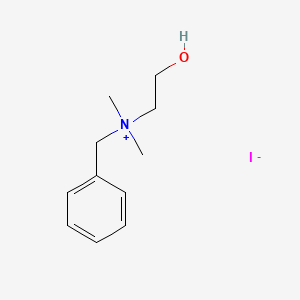
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
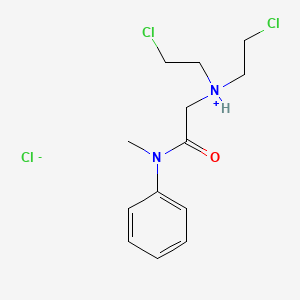
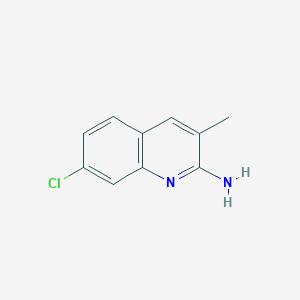
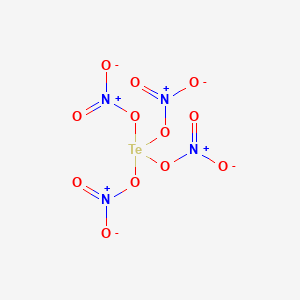
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
